1-(2-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
The compound 1-(2-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole core substituted with a 2-methoxybenzoyl group at position 1 and a sulfanyl-linked 4-(trifluoromethyl)benzyl group at position 2. Key structural attributes include:
- 2-Methoxybenzoyl group: The electron-donating methoxy group modulates electronic properties, while the benzoyl moiety contributes to lipophilicity.
- 4-(Trifluoromethyl)benzylsulfanyl group: The trifluoromethyl (CF₃) group enhances metabolic stability and bioavailability via its strong electron-withdrawing effect and resistance to oxidative degradation .
Properties
IUPAC Name |
(2-methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-26-16-5-3-2-4-15(16)17(25)24-11-10-23-18(24)27-12-13-6-8-14(9-7-13)19(20,21)22/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCCQKVDCFDEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the imidazole ring with 2-methoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic substitution reaction using 4-(trifluoromethyl)benzyl chloride.
Formation of the Sulfanyl Linkage:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(2-Methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
4,5-Dihydroimidazole vs. Aromatic Imidazole
- Target Compound: The 4,5-dihydroimidazole core reduces aromaticity, increasing flexibility. This may improve accommodation in enzyme active sites requiring non-planar interactions .
- Aromatic Imidazoles : Compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole () exhibit rigid, planar structures, favoring π-π stacking with aromatic residues in targets like DNA or enzymes .
Benzimidazole Derivatives
Benzimidazole-based analogs (e.g., ) feature fused benzene and imidazole rings, enhancing conjugation and stability. However, increased rigidity may limit binding versatility compared to the target compound’s dihydroimidazole core .
Substituent Effects
Sulfanyl vs. Sulfonyl Groups
- Sulfanyl groups also participate in hydrogen bonding and hydrophobic interactions .
- Sulfonyl Analogs : Compounds like 1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole () exhibit higher polarity and acidity due to the electron-withdrawing sulfonyl group, which may improve solubility but reduce membrane permeability .
Trifluoromethyl vs. Halogenated Substituents
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- Target Compound : Estimated logP ~3.5 (based on structural analogs), balancing solubility and membrane penetration. The CF₃ group and benzoyl moiety contribute to favorable pharmacokinetics .
- Ethyl Ester Derivatives : Compounds like ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate () have higher molecular weights (~478.54) and ester groups that may act as prodrugs, delaying metabolic activation .
Comparative Data Table
Biological Activity
1-(2-Methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the imidazole derivative class. Its unique structure, characterized by the presence of a methoxybenzoyl group, a trifluoromethylphenyl group, and a sulfanyl linkage, suggests potential biological activities that warrant investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 364.37 g/mol. The compound's structure influences its interaction with biological targets, which may include enzymes and receptors involved in various signaling pathways.
The mechanism of action for this compound involves:
- Interaction with Molecular Targets : The compound may modulate activity in pathways related to inflammation, cell proliferation, and apoptosis through specific interactions with proteins and enzymes.
- Chemical Reactivity : The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological activity by modifying its interaction with cellular targets .
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that imidazole derivatives can inhibit the growth of human cancer cell lines. For example, related compounds have demonstrated IC50 values ranging from 2.38 to 3.77 µM against cervical and bladder cancer cells .
Table 1: Comparison of IC50 Values for Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Cervical SISO | 2.87 |
| Compound B | Bladder RT-112 | 3.06 |
| Compound C | Cervical SISO | 3.77 |
| Cisplatin | Cervical SISO | 0.24 |
Case Studies
Several studies have focused on the biological activity of imidazole derivatives:
- Antitumor Activity : A study highlighted the relationship between structure and antitumor activity in imidazole derivatives, noting that electron-withdrawing groups significantly enhance potency against cancer cells .
- Apoptosis Induction : Research has shown that certain imidazole compounds induce apoptosis in cancer cells. For instance, treatment with specific derivatives resulted in increased early and late apoptotic cell populations when compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Imidazole core formation : Cyclocondensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH/ethanol) to form the dihydroimidazole ring.
Sulfanyl group introduction : Thioether linkage via nucleophilic substitution using 4-(trifluoromethyl)benzyl mercaptan and a base (e.g., NaH) in anhydrous THF .
Acylation : Reaction with 2-methoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) to install the methoxybenzoyl group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxybenzoyl protons at δ 3.8–4.1 ppm, trifluoromethyl resonance at δ 121–124 ppm) .
- X-ray Crystallography : Resolves dihydroimidazole ring conformation and confirms thioether bond geometry (bond length: ~1.82 Å) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 435.12) .
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, comparing to cisplatin .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., caspase-3) to identify mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the trifluoromethyl group with halogens (Cl, Br) or electron-withdrawing groups (NO) to modulate lipophilicity and target binding. Compare IC values in enzyme assays .
- Ring Modifications : Synthesize analogs with a fully aromatic imidazole ring or fused heterocycles (e.g., benzimidazole) to enhance π-π stacking with biological targets .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values for predictive modeling .
Q. What computational strategies are effective for predicting reaction pathways and target interactions?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) optimize transition states and intermediates for key steps like thioether formation .
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., EGFR), prioritizing substituents with strong hydrogen bonding (e.g., methoxy group with Thr766) .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to rank analog binding free energies (ΔG) .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Control Variability : Include multiple reference compounds (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability controls .
- Meta-Analysis : Pool data from ≥3 independent studies (fixed-effects model) to resolve discrepancies in IC values .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the methoxy group for pH-sensitive release in tumor microenvironments .
- Nanoformulation : Encapsulate in PLGA nanoparticles (10–20% w/w drug loading) to enhance plasma half-life .
- Co-crystallization : Co-crystallize with succinic acid to improve aqueous solubility (test via shake-flask method) .
Q. Which enzymatic assays are suitable for mechanistic studies?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assay (Promega) to measure EGFR inhibition (IC ≤ 1 μM indicates high potency) .
- Protease Profiling : Fluorescent substrate (e.g., Ac-DEVD-AMC for caspase-3) with continuous kinetic monitoring (λ/λ = 380/460 nm) .
- Competitive Binding : SPR (Biacore) to determine K values for target proteins (e.g., BSA as a negative control) .
Q. How can oxidative stability of the sulfanyl group be enhanced?
- Methodological Answer :
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the sulfur atom to hinder oxidation .
- Sulfone Derivatives : Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) generates sulfone analogs with improved metabolic stability .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks (ICH guidelines) and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
